molecular formula C8H15BrO B1288789 1-(Bromomethyl)-4-methoxycyclohexane CAS No. 141604-51-5

1-(Bromomethyl)-4-methoxycyclohexane

Cat. No.: B1288789
CAS No.: 141604-51-5
M. Wt: 207.11 g/mol
InChI Key: UCOPXSOJPYCLOB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methoxycyclohexane is an organic compound with the molecular formula C8H15BrO It is a derivative of cyclohexane, where a bromomethyl group and a methoxy group are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-methoxycyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-methoxycyclohexanone followed by reduction. The reaction typically uses bromine (Br2) as the brominating agent and a reducing agent such as sodium borohydride (NaBH4) to convert the intermediate to the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-methoxycyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Products include 4-methoxycyclohexanol, 4-methoxycyclohexanone, and various substituted cyclohexanes.

    Oxidation: Products include 4-methoxycyclohexanone and 4-methoxycyclohexanol.

    Reduction: Products include 1-methyl-4-methoxycyclohexane.

Scientific Research Applications

1-(Bromomethyl)-4-methoxycyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methoxycyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate various transformations, including nucleophilic substitution and oxidation-reduction reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethyl)-4-methoxycyclohexane is unique due to the presence of both bromomethyl and methoxy groups, which provide distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution and oxidation-reduction reactions makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

1-(bromomethyl)-4-methoxycyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOPXSOJPYCLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80617175
Record name 1-(Bromomethyl)-4-methoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141604-51-5
Record name 1-(Bromomethyl)-4-methoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80617175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxycyclohexylmethanol (10.5 g) was dissolved in carbon tetrachloride (45 g) and cooled with ice. Phosphorus tribromide (2.8 ml) was added dropwise to the above solution and stirred at ambient temperature overnight. The carbon tetrachloride layer was decanted and dried over magnesium sulfate. After filtering, the carbon tetrachloride from the filtrate was evaporated to yield pale yellow colored liquid of bromomethyl-4-methoxycyclohexane.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Bromomethyl)-4-methoxycyclohexane
Reactant of Route 2
1-(Bromomethyl)-4-methoxycyclohexane
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1-(Bromomethyl)-4-methoxycyclohexane
Reactant of Route 4
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1-(Bromomethyl)-4-methoxycyclohexane
Reactant of Route 5
1-(Bromomethyl)-4-methoxycyclohexane
Reactant of Route 6
1-(Bromomethyl)-4-methoxycyclohexane

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